2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Description
Properties
IUPAC Name |
2-methyl-6-phenylthieno[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-8-14-12-10(13(15)16-8)7-11(17-12)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYCLUAWKGBTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350190 | |
| Record name | 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370587-15-8 | |
| Record name | 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches
The synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d]oxazin-4-one can be approached through several methods, primarily focusing on cyclization reactions involving appropriate precursors. The following methods are commonly reported:
-
- This method typically involves the reaction of an amine with a carbonyl compound to form an oxazine ring.
- For example, starting from 2-amino-3-thiophenecarboxylic acid , it can be reacted with benzoyl chloride in the presence of a base like pyridine to yield the desired oxazine derivative.
-
- Cyclization can occur via the reaction of thiophene derivatives with isocyanates or isothiocyanates.
- An example includes treating a thiophene derivative with an alkyl isocyanate under reflux conditions to form the oxazine structure.
-
- A more complex route may involve several steps including protection-deprotection strategies and functional group transformations.
- For instance, starting from a substituted phenol, one could introduce a thiophene moiety followed by cyclization to form the oxazine.
Detailed Methodologies
Example Synthesis
A detailed example of synthesizing 2-methyl-6-phenyl-4H-thieno[2,3-d]oxazin-4-one involves the following steps:
-
- Reagents :
- 2-amino-3-thiophenecarboxylic acid
- Benzoyl chloride
- Pyridine
- Conditions :
- The reaction is carried out at room temperature for several hours followed by heating under reflux.
- Reagents :
-
- Dissolve 2-amino-3-thiophenecarboxylic acid (5.65 mmol) in pyridine (8 mL).
- Add benzoyl chloride (5.65 mmol) dropwise while maintaining the temperature at 0°C for one hour.
- Allow the mixture to stir at room temperature for an additional three hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the solid with water to obtain crude material (yield approximately 72%).
Yields and Purification
The crude product can be purified using column chromatography or recrystallization techniques depending on its solubility properties. Typical yields for this synthesis range between 70% and 82%, depending on the specific conditions and purity requirements.
Characterization Techniques
To confirm the structure of 2-methyl-6-phenyl-4H-thieno[2,3-d]oxazin-4-one , various characterization techniques are employed:
Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra provide insight into the molecular structure and confirm functional groups.
Infrared Spectroscopy (IR) : This technique is useful for identifying characteristic functional groups such as carbonyl and aromatic C-H stretches.
Data Table: Summary of Preparation Methods
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Condensation | 2-amino-3-thiophenecarboxylic acid + Benzoyl chloride | Room temp followed by reflux | ~72 |
| Cyclization | Thiophene derivative + Alkyl isocyanate | Reflux | Varies |
| Multi-step synthesis | Substituted phenol + Thiophene | Various | Varies |
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thieno rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro analogs.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: This compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
(a) Thieno[2,3-d][1,3]oxazin-4-one Derivatives
- 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS: Unspecified): Shares the same core structure but with methyl and phenyl substitutions at positions 5 and 2. Exhibits similar C1s inhibitory activity (IC₅₀: ~0.5–2.4 µM) but higher lipophilicity (LogP: ~3.52) compared to other analogues .
- 2-(Dodecylamino)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS: 501366-80-9): Features a long alkyl chain substitution, increasing molecular weight (350.52 g/mol) and polar surface area (50.69 Ų), which may reduce bioavailability .
(b) 1,3-Benzoxazin-4-one Derivatives
- Hypothetical 2-methyl-6-phenyl-1,3-benzoxazin-4-one: Replaces the thiophene ring with a benzene ring, altering electronic properties. Limited inhibitory activity against C1s compared to thieno-oxazinones, with only 6 out of 20 compounds showing selectivity in screening .
(c) Furo[2,3-d][1,3]oxazin-4-one Derivatives
- 4H-Furo[2,3-d][1,3]oxazin-4-one: Synthesized from enaminonitrile precursors, demonstrating distinct reactivity due to the oxygen-rich furan ring. No reported C1s activity; primarily explored for antimicrobial and anticancer applications .
(d) Pyrido[2,3-d][1,3]oxazin-4-one Derivatives
- 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one (CAS: 3809-93-6): Incorporates a pyridine ring, enhancing aromatic π-stacking interactions. Used as a herbicide due to its phytotoxic properties, diverging from the medicinal applications of thieno-oxazinones .
Physicochemical and Pharmacokinetic Profiles
- Polar Surface Area (TPSA): Thieno-oxazinones have lower TPSA (~51.8 Ų) compared to benzoxazinones (~86 Ų), favoring better oral absorption .
- Synthetic Accessibility: Thieno-oxazinones require complex cyclization steps involving thiophene intermediates, while benzoxazinones are synthesized via simpler routes (e.g., Curtius rearrangement of ureas) .
Biological Activity
2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS No. 370587-15-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
The molecular formula of this compound is C13H9NO2S, with a molecular weight of 243.28 g/mol. The compound features a thieno[2,3-d][1,3]oxazine ring system which contributes to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 170-173 °C |
| Density | 1.36 g/cm³ (predicted) |
| Solubility | Soluble in DMF |
| pKa | 1.67 (predicted) |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic conditions. Various methods have been reported in the literature for its preparation, emphasizing the importance of the thiophene and oxazine moieties in enhancing biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study:
In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values reported as follows:
- MCF-7: IC50 = 22.54 µM
- HCT116: IC50 = 5.08 µM
These findings suggest that the compound may act through mechanisms such as cell cycle arrest and apoptosis induction.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. It was found to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. For instance:
- TNF-α Reduction: A significant reduction in TNF-α levels was observed following treatment with this compound.
Antimicrobial Activity
Preliminary evaluations indicate that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, demonstrating effective inhibition.
Table: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death.
- Anti-inflammatory Pathways: Modulation of inflammatory cytokine production.
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the methyl group at C6 appears as a triplet (δ 1.2–1.4 ppm), while the phenyl ring at C2 shows aromatic signals (δ 7.2–7.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~283 g/mol) and fragmentation patterns, such as loss of CO from the oxazinone ring .
- IR Spectroscopy : Stretching vibrations at ~1750 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C) confirm the oxazinone core .
Advanced Structural Analysis
X-ray crystallography resolves steric effects of the 2-methyl and 6-phenyl groups, revealing dihedral angles between the thiophene and oxazine rings (~15–20°), which influence π-π stacking in solid-state applications . Computational DFT studies correlate these angles with electronic properties (e.g., HOMO-LUMO gaps) .
What biological targets are associated with this compound, and how are its inhibitory mechanisms validated?
Basic Screening
The compound is screened against α/β-hydrolases (e.g., cholesterol esterase, acetylcholinesterase) due to structural similarity to known inhibitors . Initial assays:
- Enzyme Inhibition : IC₅₀ values are determined via colorimetric assays (e.g., Ellman’s method for AChE), with results compared to positive controls like donepezil .
- Dose-Response Curves : Non-linear regression analysis identifies mixed-type inhibition kinetics, suggesting binding to both active and allosteric sites .
Advanced Mechanistic Studies
Surface plasmon resonance (SPR) quantifies binding affinity () and validates competitive vs. non-competitive inhibition. Molecular docking (e.g., AutoDock Vina) predicts interactions, such as hydrogen bonding between the oxazinone carbonyl and catalytic serine residues . Mutagenesis studies on target enzymes (e.g., AChE S203A mutants) confirm critical binding residues .
How do structural modifications at the 2- and 6-positions affect the compound’s bioactivity and physicochemical properties?
Q. Basic Structure-Activity Relationship (SAR)
- 2-Position : Electron-withdrawing groups (e.g., -F) enhance lipophilicity ( increases by ~0.5) and improve blood-brain barrier penetration for CNS targets .
- 6-Position : Bulky substituents (e.g., phenyl vs. methyl) reduce metabolic clearance by ~30% in microsomal assays but may sterically hinder target binding .
Advanced SAR via Computational Modeling
CoMFA (Comparative Molecular Field Analysis) models predict that increasing electron density at C6 (via -OCH₃) improves antioxidant activity, while hydrophobic groups at C2 enhance membrane permeability . Meta-substitutions on the phenyl ring (e.g., 4-F vs. 2-F) alter π-stacking with tyrosine residues in enzyme active sites .
What strategies resolve contradictions in reported bioactivity data for thienooxazin-4-one derivatives?
Q. Basic Data Reconciliation
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .
- Solubility Limits : Use co-solvents (e.g., DMSO ≤1%) to ensure compound solubility in biological buffers, as aggregation can artificially suppress activity .
Advanced Meta-Analysis
Multivariate regression identifies confounding factors (e.g., cell line specificity, incubation time). For example, antiproliferative activity in HeLa cells but not MCF-7 may reflect differences in efflux pump expression . Cross-validation with transcriptomic data (e.g., RNA-seq) links bioactivity to pathway-specific gene expression .
How is the compound’s stability under physiological conditions evaluated, and what degradation products are formed?
Q. Basic Stability Studies
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). HPLC analysis detects hydrolysis of the oxazinone ring to carboxylic acid derivatives under acidic conditions .
- Thermal Stability : TGA/DSC reveals decomposition above 200°C, with mass loss corresponding to CO and CO₂ elimination .
Advanced Degradation Pathways
LC-MS/MS identifies major metabolites in hepatocyte incubations, such as hydroxylation at C5 of the thiophene ring (m/z +16) and glucuronidation . Computational prediction (e.g., Meteor software) prioritizes metabolites for toxicological screening .
What computational tools are recommended for predicting the compound’s interactions with novel targets?
Q. Basic Docking Approaches
- Autodock Vina : Generates binding poses for targets with known crystal structures (e.g., COX-2). Prioritize poses with ΔG ≤ -8 kcal/mol .
- SwissDock : Performs blind docking for targets without resolved structures, using homology models .
Advanced Machine Learning
QSAR models trained on ChEMBL data predict off-target interactions (e.g., hERG channel inhibition). Generative adversarial networks (GANs) design analogs with optimized selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
